IMD-0354
Vue d'ensemble
Description
IMD 0354 est un inhibiteur sélectif de la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Il a été identifié comme un puissant inhibiteur de l'absorption de la glutamine, qui joue un rôle significatif dans divers processus cellulaires, notamment la progression tumorale et la résistance aux traitements . IMD 0354 a montré des résultats prometteurs dans la suppression de la prolifération néoplasique et l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
IMD 0354 has a wide range of scientific research applications, particularly in the fields of cancer research, inflammation, and bone homeostasis. It has been shown to suppress the growth of melanoma cells by inhibiting glutamine uptake and attenuating mTOR signaling . Additionally, IMD 0354 has been found to inhibit osteoclastogenesis and bone resorption, making it a potential therapeutic agent for osteoporosis . In cancer research, IMD 0354 has been used to target cancer stem cells and prevent multidrug resistance in breast cancer . It also shows promise in reducing myocardial ischemia/reperfusion injury by decreasing the expression of adhesion molecules and inhibiting cytokine production in cardiomyocytes .
Mécanisme D'action
Target of Action
IMD-0354, also known as IKK-2 Inhibitor V or N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, primarily targets the IκB kinase-β (IKKβ) . IKKβ plays a crucial role in the activation of the nuclear factor-κB (NF-κB) signaling pathway . Additionally, this compound has been identified as a potent inhibitor of glutamine uptake, specifically targeting the glutamine transporter SLC1A5 (also known as ASCT2) .
Mode of Action
This compound selectively inhibits IKKβ, thereby blocking the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key player in inflammation and cancer . Furthermore, this compound inhibits glutamine uptake by preventing the localization of SLC1A5 to the plasma membrane .
Biochemical Pathways
The inhibition of IKKβ by this compound disrupts the NF-κB signaling pathway, which plays significant roles in inflammation and angiogenesis . By inhibiting glutamine uptake, this compound affects glutamine metabolism, a key cellular process regulating tumor progression and responsiveness to therapy . This inhibition also attenuates mTOR signaling, a pathway involved in cell growth and survival .
Result of Action
This compound has been shown to suppress two- and three-dimensional growth of melanoma cells, induce cell-cycle arrest, autophagy, and apoptosis . It also significantly attenuates ovariectomy-induced bone loss and inhibits osteoclastogenesis . Moreover, this compound has been found to reduce the side population of cancer stem cells, indicating its potential in targeting these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia, can affect drug delivery and efficacy . .
Analyse Biochimique
Biochemical Properties
IMD-0354 is a potent, selective, and cell-permeable IKKβ inhibitor . It blocks IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB . This interaction with the IKKβ enzyme and IκBα protein plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits glutamine uptake, leading to sustained low intracellular glutamine levels . This inhibition of glutamine uptake by this compound also results in the attenuation of mTOR signaling, suppression of cell growth, and induction of cell-cycle arrest, autophagy, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the phosphorylation of the NF-κB (nuclear factor) and its translocation into the nucleus . It blocks IκBα phosphorylation, thereby preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key factor in many cellular processes .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function in laboratory settings. It suppresses two- and three-dimensional growth of melanoma cells, and induces cell-cycle arrest, autophagy, and apoptosis . The effects of this compound are pronounced in different tumor-derived cell lines, compared with non-transformed cells .
Dosage Effects in Animal Models
In animal models, this compound has been shown to significantly attenuate ovariectomy-induced bone loss and inhibit osteoclastogenesis . It also dramatically inhibits osteoclast differentiation and function induced by RANKL and macrophage colony-stimulating factor in bone marrow monocytes .
Metabolic Pathways
This compound is involved in the regulation of glutamine metabolism . It inhibits glutamine uptake, leading to sustained low intracellular glutamine levels . This affects the metabolic flux and metabolite levels within the cell .
Transport and Distribution
This compound is a potent inhibitor of glutamine uptake . This suggests that it interacts with glutamine transporters, affecting its localization or accumulation within cells .
Subcellular Localization
By inhibiting IKKβ, this compound prevents the nuclear translocation of NF-κB, suggesting that its activity is primarily exerted in the cytoplasm .
Méthodes De Préparation
La synthèse de IMD 0354 implique la conception moléculaire et la synthèse d'un inhibiteur sélectif de l'inhibiteur de la sous-unité bêta de la kinase du facteur nucléaire kappa-B (IKKβ). La voie de synthèse comprend généralement la construction de la structure tridimensionnelle du domaine kinase de l'IKKβ par modélisation d'homologie avec la protéine kinase A comme modèle .
Analyse Des Réactions Chimiques
IMD 0354 subit diverses réactions chimiques, impliquant principalement son rôle d'inhibiteur de la voie NF-κB. Il inhibe la phosphorylation de l'IκBα, empêchant sa dégradation et la translocation subséquente du NF-κB dans le noyau . Cette inhibition conduit à la suppression de l'activité du NF-κB, entraînant la répression de la prolifération des mastocytes et d'autres cellules cancéreuses indépendamment des facteurs de croissance . Les principaux produits formés à partir de ces réactions comprennent la suppression des réponses inflammatoires et angiogéniques .
Applications de la recherche scientifique
IMD 0354 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer, de l'inflammation et de l'homéostasie osseuse. Il a été démontré qu'il supprimait la croissance des cellules de mélanome en inhibant l'absorption de la glutamine et en atténuant la signalisation mTOR . De plus, il a été constaté qu'IMD 0354 inhibait l'ostéoclastogenèse et la résorption osseuse, ce qui en fait un agent thérapeutique potentiel pour l'ostéoporose . En recherche sur le cancer, IMD 0354 a été utilisé pour cibler les cellules souches cancéreuses et prévenir la résistance aux médicaments multiples dans le cancer du sein . Il montre également des promesses pour réduire les lésions d'ischémie/reperfusion myocardique en diminuant l'expression des molécules d'adhésion et en inhibant la production de cytokines dans les cardiomyocytes .
Mécanisme d'action
IMD 0354 exerce ses effets en inhibant la phosphorylation de l'IκBα, ce qui empêche l'activation et la translocation du NF-κB dans le noyau . Cette inhibition perturbe la voie de signalisation du NF-κB, conduisant à la suppression des réponses inflammatoires et angiogéniques . IMD 0354 inhibe également l'absorption de la glutamine, entraînant des niveaux intracellulaires de glutamine bas et soutenus et une atténuation de la signalisation mTOR . Ce double mécanisme d'action fait d'IMD 0354 un puissant inhibiteur de la croissance tumorale et de l'inflammation.
Comparaison Avec Des Composés Similaires
IMD 0354 est unique dans sa double inhibition de la voie NF-κB et de l'absorption de la glutamine. Des composés similaires qui ciblent la voie NF-κB comprennent des inhibiteurs de la sous-unité bêta de la kinase IκB (IKKβ) et d'autres petites molécules qui empêchent la translocation du NF-κB dans le noyau . La capacité d'IMD 0354 à inhiber également l'absorption de la glutamine le distingue des autres inhibiteurs du NF-κB. D'autres composés similaires comprennent des inhibiteurs des transporteurs de glutamine, tels que SLC1A5, qui jouent un rôle prédominant dans le métabolisme de la glutamine dans les tumeurs .
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
Record name | IMD-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
978-62-1 | |
Record name | IMD-0354 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMD-0354 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMD-0354 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMD-0354 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.